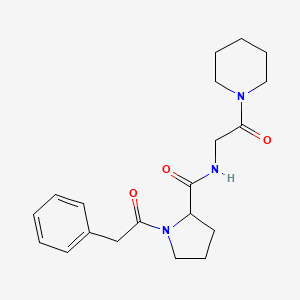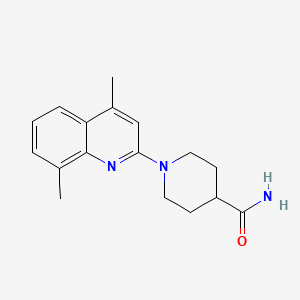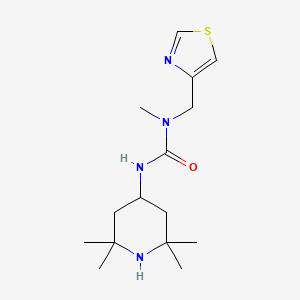
N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide, also known as 3-APB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
科学研究应用
N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of effects on various biological processes, including calcium signaling, apoptosis, and cell proliferation. This compound has been used in studies investigating the role of calcium signaling in various diseases, including cancer and Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of conditions.
作用机制
The mechanism of action of N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide involves its ability to modulate calcium signaling pathways. This compound has been found to inhibit the release of calcium from intracellular stores, leading to a decrease in calcium signaling. Additionally, this compound has been found to activate certain calcium channels, leading to an increase in calcium influx. These effects on calcium signaling have been linked to the various biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of conditions. This compound has also been found to have effects on cardiovascular function, including the regulation of blood pressure and heart rate.
实验室实验的优点和局限性
One of the main advantages of using N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide in lab experiments is its ability to modulate calcium signaling pathways. This makes it a valuable tool for investigating various biological processes that are regulated by calcium signaling. Additionally, this compound has been found to have a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are many potential future directions for research involving N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide. One area of interest is the development of new therapeutic agents based on the anti-inflammatory and anti-oxidant properties of this compound. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on calcium signaling and its various biological effects. Finally, there is potential for the development of new experimental tools based on the ability of this compound to modulate calcium signaling pathways.
合成方法
The synthesis of N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide involves the reaction of 3-acetylphenol with 2-aminobenzenethiol in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
N-(3-acetylphenyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-10(19)11-3-2-4-13(7-11)18-16(20)12-5-6-14-15(8-12)21-9-17-14/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZBRFFMANZYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)
![2-(2,6-dichlorophenyl)-N'-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]acetohydrazide](/img/structure/B7532897.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)
![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![2-[[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7532942.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7532945.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B7532947.png)
![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide](/img/structure/B7532964.png)

